molecular formula C21H21F2NO3 B1615212 3,5-Difluoro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone CAS No. 898781-05-0

3,5-Difluoro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

Cat. No.: B1615212
CAS No.: 898781-05-0
M. Wt: 373.4 g/mol
InChI Key: YSHBSKOBLZEQTO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,5-Difluoro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the following steps:

    Formation of the spirocyclic intermediate: This step involves the reaction of a suitable amine with a diol to form the spirocyclic structure.

    Introduction of the benzophenone moiety: The spirocyclic intermediate is then reacted with a benzoyl chloride derivative to introduce the benzophenone group.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity .

Chemical Reactions Analysis

3,5-Difluoro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

3,5-Difluoro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3,5-Difluoro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone can be compared with other similar compounds, such as:

The uniqueness of 3,5-Difluoro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone lies in its specific fluorine substitution pattern and spirocyclic structure, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

(3,5-difluorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2NO3/c22-17-11-16(12-18(23)13-17)20(25)19-4-2-1-3-15(19)14-24-7-5-21(6-8-24)26-9-10-27-21/h1-4,11-13H,5-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHBSKOBLZEQTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643788
Record name (3,5-Difluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-05-0
Record name (3,5-Difluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-Difluoro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
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3,5-Difluoro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
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3,5-Difluoro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
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3,5-Difluoro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
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3,5-Difluoro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
Reactant of Route 6
3,5-Difluoro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

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